molecular formula C19H21ClN2O2 B5731019 [4-(4-CHLOROPHENYL)PIPERAZINO](4-ETHOXYPHENYL)METHANONE

[4-(4-CHLOROPHENYL)PIPERAZINO](4-ETHOXYPHENYL)METHANONE

Cat. No.: B5731019
M. Wt: 344.8 g/mol
InChI Key: YHPSSNIZEMLYQF-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 4-ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorophenylpiperazine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at histamine receptors, thereby inhibiting the effects of histamine and providing relief from allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-ethoxyphenyl group on the piperazine ring differentiates it from other piperazine derivatives, potentially leading to unique pharmacological activities.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPSSNIZEMLYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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